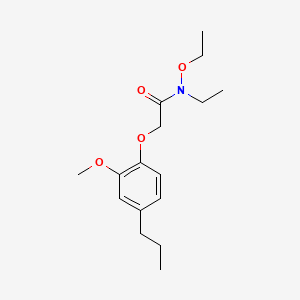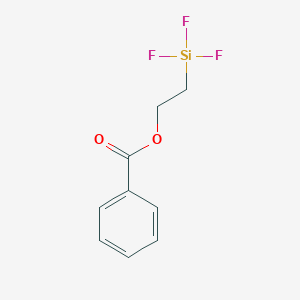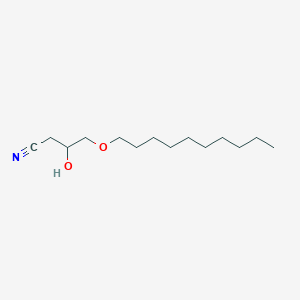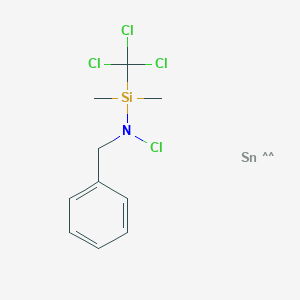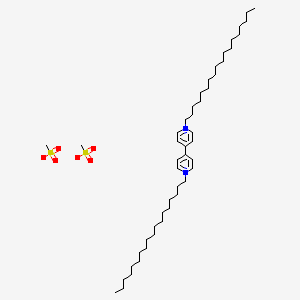![molecular formula C18H18 B14367882 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene CAS No. 90808-93-8](/img/structure/B14367882.png)
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is an organic compound that features a benzene ring substituted with two cyclopenta-1,3-dien-1-ylmethyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene typically involves the reaction of cyclopentadiene with benzyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cyclopentadienyl anion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the cyclopentadienyl groups to cyclopentane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include cyclopentadienone derivatives, cyclopentane derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be employed in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanocomposites, due to its ability to form stable structures and interact with other chemical species.
Wirkmechanismus
The mechanism by which 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The cyclopentadienyl groups can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in the synthesis of other compounds. The benzene ring provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler compound with a single cyclopentadienyl group.
1,4-Bis(phenylethynyl)benzene: A compound with ethynyl groups instead of cyclopentadienyl groups.
1,4-Bis(phenylmethyl)benzene: A compound with phenylmethyl groups instead of cyclopentadienyl groups.
Uniqueness
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is unique due to the presence of two cyclopentadienyl groups, which provide enhanced reactivity and the ability to form stable complexes with metal ions. This makes it a valuable compound for applications in catalysis, materials science, and organic synthesis.
Eigenschaften
CAS-Nummer |
90808-93-8 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,4-bis(cyclopenta-1,3-dien-1-ylmethyl)benzene |
InChI |
InChI=1S/C18H18/c1-2-6-15(5-1)13-17-9-11-18(12-10-17)14-16-7-3-4-8-16/h1-5,7,9-12H,6,8,13-14H2 |
InChI-Schlüssel |
IUQGCEVDUHUUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1CC2=CC=C(C=C2)CC3=CC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
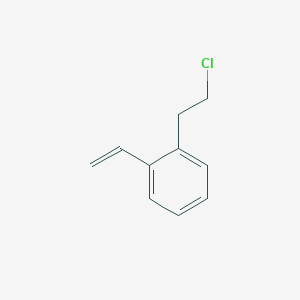
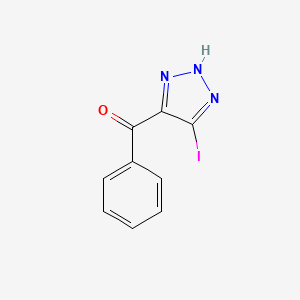
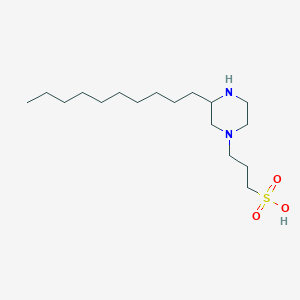
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
